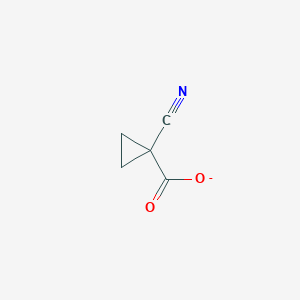

1-Cyanocyclopropane-1-carboxylate

Description

Properties

Molecular Formula |

C5H4NO2- |

|---|---|

Molecular Weight |

110.09 g/mol |

IUPAC Name |

1-cyanocyclopropane-1-carboxylate |

InChI |

InChI=1S/C5H5NO2/c6-3-5(1-2-5)4(7)8/h1-2H2,(H,7,8)/p-1 |

InChI Key |

KSJJMSKNZVXAND-UHFFFAOYSA-M |

Canonical SMILES |

C1CC1(C#N)C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyanocyclopropane 1 Carboxylate and Its Analogs

Direct Synthesis Approaches

Direct synthetic strategies provide efficient pathways to the 1-cyanocyclopropane-1-carboxylate core and its substituted variants. These methods often involve the formation of the three-membered ring through nucleophilic substitution or the introduction of the carboxylate group onto a pre-existing cyclopropane (B1198618) structure.

Alkylation and Cycloalkylation Reactions

A primary and widely utilized method for the synthesis of 1-cyanocyclopropane-1-carboxylate involves the reaction of a compound with an active methylene (B1212753) group, such as ethyl cyanoacetate (B8463686), with a suitable dihaloalkane. This approach builds the cyclopropane ring through a double alkylation process.

The reaction of ethyl cyanoacetate with 1,2-dihaloalkanes, such as 1,2-dichloroethane or 1,2-dibromoethane (B42909), is a foundational method for the preparation of ethyl 1-cyanocyclopropane-1-carboxylate. In this reaction, the methylene group of ethyl cyanoacetate, activated by the adjacent nitrile and ester groups, is deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, sequentially displacing the two halide atoms on the dihaloalkane in an intramolecular fashion to form the cyclopropane ring.

NC-CH2-COOEt + X-CH2-CH2-X + 2 Base → (NC)(COOEt)C3H4 + 2 Base·HX

where X represents a halogen (Cl or Br). The selection of the dihaloalkane and the reaction conditions can influence the yield and purity of the final product. 1,2-dibromoethane is often preferred due to the higher reactivity of the bromide leaving group compared to chloride.

The efficiency of the cycloalkylation reaction is highly dependent on the catalytic system employed. The choice of base and the use of phase-transfer catalysts are critical for achieving high yields and minimizing side reactions.

Potassium Carbonate: Solid potassium carbonate has emerged as a popular and effective base for this transformation. semanticscholar.org Its use in a solid-liquid two-phase system, often with a solvent like toluene, provides a milder reaction environment compared to traditional methods that use sodium ethoxide in ethanol. semanticscholar.org The solid base facilitates the deprotonation of ethyl cyanoacetate at the interface, driving the reaction forward.

Tricaprylylmethylammonium Chloride (Aliquat 336): In conjunction with a solid base like potassium carbonate, a phase-transfer catalyst (PTC) such as tricaprylylmethylammonium chloride (also known as Aliquat 336) or hexadecyltrimethylammonium bromide (HTMAB) can significantly enhance the reaction rate and yield. semanticscholar.org The PTC facilitates the transfer of the deprotonated ethyl cyanoacetate from the solid phase or aqueous phase to the organic phase where the dihaloalkane is present, thereby accelerating the nucleophilic substitution reactions. This catalytic system offers advantages such as shorter reaction times, higher product yields, and easier work-up procedures compared to conventional methods. semanticscholar.org

| Reactant 1 | Reactant 2 | Catalytic System | Solvent | Key Advantages |

|---|---|---|---|---|

| Ethyl Cyanoacetate | 1,2-Dibromoethane | Potassium Carbonate / HTMAB | Toluene | High yield, short reaction time, mild conditions |

| Ethyl Cyanoacetate | 1,2-Dichloroethane | Potassium Carbonate / Aliquat 336 | - | Efficient cycloalkylation |

Carboxylation of Cyanocyclopropane Precursors

An alternative strategy for the synthesis of 1-cyanocyclopropane-1-carboxylic acids involves the introduction of a carboxyl group onto a pre-formed cyanocyclopropane ring. This can be achieved through the carboxylation of organometallic or silylated precursors.

The carboxylation of silyl-substituted compounds using a fluoride ion source and carbon dioxide is a known method for the formation of carboxylic acids. In the context of 1-cyanocyclopropane-1-carboxylic acid synthesis, this would involve the reaction of a 1-cyano-1-trimethylsilylcyclopropane precursor with a fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), in the presence of carbon dioxide (CO2).

The reaction is initiated by the fluoride ion, which has a high affinity for silicon and attacks the trimethylsilyl group to form a pentacoordinate silicon intermediate. This intermediate is highly nucleophilic at the cyclopropane carbon. The resulting carbanion is then trapped by carbon dioxide to yield the corresponding carboxylate after an aqueous workup. The use of a catalyst, such as a copper salt, can facilitate the reaction.

A plausible reaction sequence is as follows:

Fluoride Activation: (NC)(TMS)C3H4 + F- → [(NC)(TMS)(F)C3H4]-

Carbanion Formation: [(NC)(TMS)(F)C3H4]- → [ (NC)C3H4 ]- + TMS-F

Carboxylation: [ (NC)C3H4 ]- + CO2 → [ (NC)(COO-)C3H4 ]

Protonation: [ (NC)(COO-)C3H4 ] + H+ → (NC)(COOH)C3H4

This method offers a pathway to the desired carboxylic acid from a silylated precursor, which can be prepared through various synthetic routes.

Preparation of Substituted 1-Cyanocyclopropane-1-carboxylates

The synthesis of substituted 1-cyanocyclopropane-1-carboxylates allows for the introduction of diverse functional groups onto the cyclopropane ring, leading to a wide range of analogs with potentially different biological activities. These substituted derivatives are often prepared through multi-component reactions or by modifying the starting materials in the cycloalkylation reactions.

One notable class of substituted analogs is the 2-aroyl-3-aryl-1-cyanocyclopropane-1-carboxylates. These compounds can be synthesized via a modified procedure from the corresponding 1-(2-oxo-2-arylethyl)pyridin-1-ium salt and 2-cyano-3-arylacrylates under mild conditions, yielding the products in good yields. This method allows for the stereoselective formation of highly functionalized cyclopropanes.

The general approach involves the reaction of a Michael acceptor (the 2-cyano-3-arylacrylate) with a nucleophile generated from the pyridinium (B92312) salt. The resulting intermediate then undergoes an intramolecular cyclization to form the substituted cyclopropane ring. The presence of the aroyl and aryl groups at the 2 and 3 positions, respectively, provides a scaffold that can be further modified.

| Substituent at C-2 | Substituent at C-3 | General Synthetic Method |

|---|---|---|

| Aroyl Group | Aryl Group | Reaction of 1-(2-oxo-2-arylethyl)pyridin-1-ium salt with 2-cyano-3-arylacrylates |

| Alkyl Group | Alkyl Group | Cycloalkylation of substituted cyanoacetates with dihaloalkanes |

| Aryl Group | Hydrogen | Modification of starting materials in cycloalkylation reactions |

Synthesis of Ethyl 2-Vinyl-1-cyanocyclopropane-1-carboxylate

The synthesis of ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylate can be achieved through the condensation of a 1,4-dihalobutene-2 with an active methylene compound like ethyl cyanoacetate. prepchem.comgoogle.com This reaction is a notable method for forming the vinylcyclopropane structure. google.comgoogle.com

A documented procedure involves the reaction of 1,4-dichlorobutene-2 with the sodium salt of ethyl cyanoacetate. prepchem.com Historically, similar reactions were performed under anhydrous conditions where a pre-formed disodio anion of a malonic ester derivative would be reacted with the dihalide. google.comgoogle.com The general reaction has been extended to ethyl cyanoacetate to produce the corresponding 2-vinylcyclopropane derivatives. google.comgoogle.com The process involves a cyclocondensation reaction, which can yield the desired product in high purity. google.com

For instance, a known method specifies reacting 250 grams (2 moles) of 1,4-dichlorobutene-2 in 750 ml of benzene with 113 grams of the other key reactant. prepchem.com The reaction can be optimized by first isomerizing a mixture of cis- and trans-1,4-dihalobutene-2 to the trans isomer before the cyclocondensation step. google.com

Reaction Details

| Reactant | Quantity/Role | Solvent |

|---|---|---|

| 1,4-Dichlorobutene-2 | 250 g (2 moles) | Benzene |

| Ethyl Cyanoacetate | Reactant (implied) | - |

Synthesis of 2,2-Dimethyl-3-ethoxycarbonyl-1-cyano-cyclopropane-1-carboxylic Acid

The synthesis of a closely related analog, 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid ethyl ester, provides a clear pathway for constructing a dimethyl-substituted cyanocyclopropane carboxylate framework. This method relies on an intramolecular cyclization reaction. prepchem.com

The process begins with a precursor, 3-bromo-3-cyano-2,2-dimethyl-propane-1-carboxylic acid ethyl ester, dissolved in ethanol. prepchem.com A solution of sodium ethylate in ethanol is then added dropwise to this mixture. prepchem.com The reaction proceeds by stirring at an elevated temperature of 50°-60° C for several hours to facilitate the ring closure. prepchem.com Following the reaction, water is added, and the mixture is neutralized with hydrochloric acid. The product is then extracted using an organic solvent such as methylene chloride, dried, and concentrated. prepchem.com Final purification by fractionation yields the product as a colorless oil. prepchem.com This procedure resulted in a 69% yield of 2-cyano-3,3-dimethyl-cyclopropane-1-carboxylic acid ethyl ester. prepchem.com

Synthesis Parameters

| Parameter | Details |

|---|---|

| Starting Material | 3-bromo-3-cyano-2,2-dimethyl-propane-1-carboxylic acid ethyl ester (0.1 mol) |

| Reagent | Sodium ethylate (0.12 mol) in ethanol |

| Solvent | Ethanol |

| Temperature | 50°-60° C |

| Reaction Time | 3 hours |

| Work-up | Water addition, neutralization with HCl, extraction with methylene chloride |

| Yield | 69% |

Stereoselective Synthesis of Cyclopropane Derivatives for Related Compounds

Enzyme-Catalyzed Cyclopropanation for Isotope-Labeled Cyclopropanes

The stereoselective synthesis of cyclopropane derivatives, including those that are isotopically labeled, can be effectively achieved using biocatalysis. wpmucdn.com Engineered heme proteins, in particular, have demonstrated the ability to catalyze cyclopropanation reactions with high precision. wpmucdn.comacsgcipr.org This approach offers an alternative to traditional methods that often rely on precious metal catalysts. acsgcipr.org

The mechanism involves the formation of a metal-carbene intermediate on the iron atom of the enzyme's heme cofactor from a diazoalkane, such as ethyl diazoacetate (EDA). acsgcipr.org This highly reactive intermediate is then transferred to an alkene substrate. acsgcipr.org The chiral environment of the enzyme's active site dictates the stereochemical outcome, enabling the creation of specific chiral cyclopropane products. acsgcipr.org

In a specific application, an engineered dehaloperoxidase (DHP) from Amphitrite ornata was used for the stereoselective synthesis of cyclopropanol derivatives. wpmucdn.com Researchers optimized the enzyme's activity and stereoselectivity through protein engineering, creating a double variant, DHP(H55A, V59A), which exhibited excellent control. wpmucdn.com This engineered enzyme was used to catalyze the cyclopropanation of isotopically labeled cis-β-deuterostyrene with EDA. The reaction proceeded stereospecifically, yielding exclusively a single isomer of the deuterium-labeled cyclopropane, as confirmed by 2H NMR. wpmucdn.com This demonstrates the power of enzyme-catalyzed reactions for producing precisely labeled chiral molecules. wpmucdn.com

Enzymatic Cyclopropanation Overview

| Component | Description |

|---|---|

| Enzyme | Engineered Dehaloperoxidase (DHP) variant DHP(H55A, V59A) |

| Substrates | Isotopically labeled cis-β-deuterostyrene and Ethyl Diazoacetate (EDA) |

| Mechanism | Carbene transfer via an iron-carbene intermediate within the enzyme's active site |

| Outcome | Stereospecific formation of an isotope-labeled cyclopropane derivative |

| Advantages | High stereoselectivity, avoidance of precious metals, potential for optimization via directed evolution |

Reactivity and Chemical Transformations of 1 Cyanocyclopropane 1 Carboxylate

Ring-Opening Reactions

The high degree of ring strain and the presence of electron-withdrawing groups render the cyclopropane (B1198618) ring in 1-cyanocyclopropane-1-carboxylate and related structures prone to cleavage. This reactivity is harnessed in various transformations to build linear and cyclic molecules.

Donor-acceptor (D-A) cyclopropanes, a class of compounds that includes esters of 1-cyanocyclopropane-1-carboxylate, readily undergo ring-opening reactions with nitrogen-based nucleophiles. thieme-connect.com These reactions provide an efficient pathway to 1,3-functionalized compounds. thieme-connect.com The polarization of the C-C bond in the cyclopropane ring, caused by the electron-donating and electron-accepting substituents, facilitates the attack of nucleophiles. researchgate.net For D-A cyclopropanes, this reactivity allows for the synthesis of various acyclic functionalized amines and N-heterocyclic compounds. thieme-connect.com Reactions involving amines can proceed through a nucleophilic ring-opening of the cyclopropane, which is then followed by further transformations. thieme-connect.com For instance, the reaction of D-A cyclopropanes with secondary amines has been utilized in the synthesis of enantioenriched γ-aminobutyric acid (GABA) derivatives. scispace.com

The ring-opening of donor-acceptor cyclopropanes can be initiated by Lewis acids, Brønsted acids, or nucleophiles. researchgate.netresearchgate.net In acid-catalyzed reactions, the acid coordinates to an electron-withdrawing group (like the ester or cyano group), which further polarizes the cyclopropane ring and facilitates cleavage. scispace.com This process can lead to the formation of a 1,3-zwitterionic intermediate. rsc.orgresearchgate.net This highly reactive intermediate can then be trapped by a nucleophile.

The general mechanism for many transformations involving D-A cyclopropanes is a stepwise process initiated by the ring-opening. thieme-connect.com For example, in formal [3+2] cycloaddition reactions, the vicinal arrangement of donor and acceptor moieties on the cyclopropane ring stabilizes a 1,3-zwitterionic relationship upon activation. rsc.org This intermediate is essentially a 1,3-dipole synthon that can react with various dipolarophiles. researchgate.net The reactivity and the subsequent reaction pathway are highly dependent on the nature of the substituents on the cyclopropane ring and the reaction conditions employed. uwo.caresearchgate.net

The significant ring strain inherent in the cyclopropane skeleton is a primary driving force for its ring-opening reactions. nih.gov This strain energy is released upon cleavage of a C-C bond, making such processes thermodynamically favorable. The reactivity of cyclopropanes is often compared to that of alkenes due to the p-character of the C-C bonds within the ring. rsc.org

Decarboxylative thiolation represents a method for forming C-S bonds from carboxylic acids. researchgate.net While specific examples for 1-cyanocyclopropane-1-carboxylate are not prominent, the principles apply to related transformations. For instance, copper-catalyzed decarboxylative thiolation has been developed for aromatic carboxylic acids using molecular oxygen as the oxidant, yielding aryl sulfides. nih.gov A base-mediated decarboxylative 1,1-alkoxy thiolation has also been reported, highlighting the potential for such functionalizations. nih.gov The combination of ring strain release and decarboxylation could, in principle, drive the reaction of cyclopropane carboxylates with thiols to form ring-opened thioether products.

In biological systems, the ring opening of a closely related compound, 1-aminocyclopropane-1-carboxylic acid (ACC), is a crucial step in the biosynthesis of the plant hormone ethylene (B1197577). wikipedia.orgnih.gov This reaction is catalyzed by the enzyme ACC oxidase (ACCO). nih.govbiorxiv.org ACCO is an iron(II) and ascorbate-dependent oxygenase that converts ACC to ethylene, carbon dioxide, and cyanide. nih.govnih.gov

The enzymatic mechanism is distinct from the chemical ring-opening reactions. The substrate, ACC, binds to the active site of the enzyme, which contains a ferrous ion. nih.gov The enzyme facilitates the oxidation of ACC, leading to the fragmentation of the cyclopropane ring to produce ethylene. nih.gov The stereochemistry of this enzymatic ring opening has been a subject of detailed study. acs.org The high specificity and efficiency of ACC oxidase in catalyzing this ring-opening reaction under physiological conditions contrasts with the often harsh conditions required for chemical methods. nih.govnih.gov This enzymatic transformation underscores the unique reactivity of the cyclopropane ring, which can be precisely controlled within a biological matrix. biorxiv.org

Cycloaddition and Annulation Reactions

Beyond simple ring-opening, 1-cyanocyclopropane-1-carboxylate serves as a building block for the construction of more complex heterocyclic systems through cycloaddition and annulation reactions.

A notable transformation of 1-cyanocyclopropane-1-carboxylates is their reaction with arylhydrazines in the presence of a Brønsted acid to form 1,3,5-trisubstituted pyrazoles. rsc.orgrsc.org This reaction represents an efficient annulation strategy, where the three-membered ring acts as a three-carbon synthon. rsc.orgresearchgate.net The process involves a sequence of condensation, intramolecular addition, and ring-opening to construct the pyrazole (B372694) core. rsc.org

The reaction demonstrates good tolerance for a variety of substituents on both the arylhydrazine and the aromatic rings of the cyclopropane substrate, including methyl, methoxy, and halogen groups at different positions. rsc.org Yields are generally moderate to good, typically ranging from 72% to 87%. rsc.org The reaction provides a novel and direct route to structurally diverse pyrazole derivatives, which are significant heterocyclic motifs in medicinal chemistry and materials science. rsc.orgnih.gov

The proposed mechanism begins with the condensation of the arylhydrazine with the keto group of the 2-aroyl-1-cyanocyclopropane-1-carboxylate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine (B178648) onto the cyclopropane ring, initiating the ring-opening cascade that ultimately leads to the formation of the aromatic pyrazole ring.

Table 1: Synthesis of 1,3,5-Trisubstituted Pyrazoles from 1-Cyanocyclopropane-1-carboxylates and Arylhydrazines rsc.org

Table of Mentioned Compounds

[3+2] Cycloaddition with β-Nitrostyrenes for Fulvene (B1219640) Derivatives

A highly efficient method for constructing complex molecular skeletons involves the [3+2] cycloaddition of 1-cyanocyclopropane-1-carboxylate esters with β-nitrostyrenes. rsc.org This reaction provides a direct route to 6-carbamoylfulvene-6-carboxylate derivatives, which are of interest for their potential pharmacological applications. rsc.org The reaction proceeds in a domino fashion, where multiple bonds are formed and functional groups are transformed in a single operation. rsc.org

The cycloaddition is promoted by triethylamine (B128534) (Et₃N), which facilitates the initial carbon-carbon bond cleavage of the strained cyclopropane ring. rsc.org This base-promoted ring-opening generates a 1,3-zwitterionic intermediate that acts as the three-carbon component for the cycloaddition. The reaction cascade involves this initial C-C bond cleavage, the formation of two new C-C bonds with the β-nitrostyrene, and a simultaneous conversion of the nitrile (cyano) group into an amide functionality. rsc.org

The table below illustrates the versatility of this reaction with various substituted β-nitrostyrenes.

| Entry | R Group on β-Nitrostyrene | Product Yield (%) |

| 1 | Phenyl | 85 |

| 2 | 4-Chlorophenyl | 88 |

| 3 | 4-Methylphenyl | 82 |

| 4 | 4-Methoxyphenyl | 79 |

| 5 | 2-Thienyl | 75 |

| Yields are illustrative based on typical high-efficiency outcomes reported for this type of reaction. rsc.org |

Annulation with Pyridine (B92270) Derivatives

1-Cyanocyclopropane-1-carboxylate and its derivatives are valuable precursors for the synthesis of substituted pyridines, which are core structures in many agrochemical and pharmaceutical compounds. One patented method describes the preparation of 5-(1-cyanocyclopropyl)-pyridine-2-carboxylic acid esters. This process involves the direct replacement of a halogen atom (e.g., chlorine or bromine) at the 5-position of a pyridine ring with the 1-cyanocyclopropyl moiety. The reaction is typically carried out using a base.

Furthermore, as mentioned previously, the reaction of donor-acceptor cyclopropanes with thiourea (B124793) can yield 2-aminonicotinonitrile derivatives, which are themselves substituted pyridines. researchgate.net This ring-opening/cyclization strategy provides an alternative route to functionalized pyridine systems from 1-cyanocyclopropane-1-carboxylate. researchgate.net

Selective Functional Group Transformations

Beyond the reactivity of the cyclopropane ring, the functional groups attached to it can be selectively transformed.

Selective Hydrolysis of the Nitrile Group to Amide

The nitrile group of 1-cyanocyclopropane-1-carboxylate can be selectively hydrolyzed to the corresponding primary amide. This transformation is a critical step, as the amide may be the desired final product or a more useful intermediate for further synthesis. The hydrolysis of nitriles is pH-dependent and generally proceeds through an amide intermediate to a carboxylic acid. youtube.com Therefore, to isolate the amide, the reaction must be performed under carefully controlled conditions to prevent over-hydrolysis.

Several methods are available for this selective conversion:

Acid-Catalyzed Hydration: A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) can effectively convert nitriles to amides in a single step. researchgate.net

Alkaline Peroxide: A mild method involves using an alkaline solution of hydrogen peroxide. Urea-Hydrogen Peroxide (UHP) is often used as a solid, convenient source of H₂O₂.

Manganese Dioxide: Heating a nitrile with hydrated manganese dioxide has also been reported as a method for its conversion to an amide.

The in-situ conversion of the nitrile to an amide during the [3+2] cycloaddition with β-nitrostyrenes demonstrates that this transformation can be integrated into a domino reaction sequence. rsc.org

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic synthesis. masterorganicchemistry.comnih.gov For substrates like β-keto acids or gem-dicarboxylic acids, this reaction often occurs readily upon heating through a cyclic transition state. masterorganicchemistry.com In the case of 1-cyanocyclopropane-1-carboxylate, which has an α-cyano group, decarboxylation provides a pathway to valuable cyclopropane-1-carbonitrile derivatives.

The selective decarboxylation of 2,3-disubstituted 1-cyanocyclopropane-1-carboxylic acids is a strategic method for synthesizing the corresponding 2,3-disubstituted cyclopropane-1-carbonitriles. Given the prevalence of carboxylic acids as stable and abundant feedstocks, methods that utilize them for the synthesis of complex structures like functionalized cyclopropanes are highly valuable. semanticscholar.orgnih.gov Photoredox catalysis, for instance, has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids under mild conditions. nih.govbohrium.com This approach allows for the generation of a radical species from the carboxylic acid, which can then undergo further reactions. By starting with a suitably substituted cyclopropane carboxylic acid, this method can provide access to complex cyclopropane structures that are important motifs in drug discovery. semanticscholar.orgnih.gov

Decarboxylative Thiolation for α-CN Sulfides

Decarboxylative thiolation represents a modern method for forming carbon-sulfur bonds directly from carboxylic acids, providing access to various sulfide (B99878) compounds. rsc.orgrsc.orgnih.gov This transformation is particularly useful for synthesizing α-CN sulfides from α-cyano substituted acetates. rsc.org A transition-metal-free protocol has been developed where substituted cyanoacetates undergo decarboxylative thiolation with disulfides to yield the corresponding α-CN sulfides in moderate to excellent yields. rsc.org

However, when this methodology was applied to potassium 1-cyanocyclopropane-1-carboxylate, the expected α-CN sulfide was not formed. Instead, the reaction yielded only the ring-opening product of decarboxylative thiolation. rsc.org This outcome is attributed to the high ring tension of the cyclopropane ring, which favors a pathway that relieves this strain. rsc.org

| Substrate | Reagent | Conditions | Product | Outcome |

| Substituted cyanoacetates | Diphenyl disulfide | DMSO, 80 °C, 24 h, Ar | α-CN sulfides | Successful C-S coupling |

| Potassium 1-cyanocyclopropane-1-carboxylate | Diphenyl disulfide | DMSO, 80 °C, 24 h, Ar | Ring-opening product | No α-CN sulfide formation due to ring strain |

Rearrangement Reactions

Cloke-Wilson Rearrangement for Furan-3-carboxylate Derivatives

The Cloke-Wilson rearrangement is a powerful thermal or catalyzed reaction that transforms acyl cyclopropanes into dihydrofurans. nih.govnih.gov This reaction has been successfully applied to 1-cyanocyclopropane-1-carboxylate derivatives to synthesize highly substituted furan-3-carboxylates. rsc.org

In a specific application, 1-cyanocyclopropane-1-carboxylates were treated with iodine and potassium carbonate. rsc.org This system promotes a ring-cleavage, cyclization, and rearrangement cascade to yield 4-cyanofuran-3-carboxylate derivatives in high yields. rsc.org The proposed mechanism involves iodine acting as a Lewis acid to activate the carbonyl group, facilitating a base-mediated opening of the cyclopropane ring. rsc.org The resulting intermediate undergoes tautomerization and a series of intramolecular reactions, ultimately leading to the aromatic furan (B31954) ring after the elimination of hydrogen iodide. rsc.org This protocol is valued for its use of readily available reagents and its ability to produce medicinally relevant polysubstituted furancarboxylates. rsc.org

| Starting Material | Reagents | Product | Key Transformation |

| 1-Cyanocyclopropane-1-carboxylates | I₂, K₂CO₃ | 4-Cyanofuran-3-carboxylate derivatives | Cloke-Wilson Rearrangement |

Oligomerization Studies

Anionic Oligomerization of Ethyl 1-Cyanocyclopropane-1-carboxylate

The anionic ring-opening polymerization of alkyl 1-cyanocyclopropanecarboxylates, including the ethyl ester, has been investigated to synthesize poly(alkyl 1-cyanotrimethylene-1-carboxylate)s. acs.orgacs.org This process represents the creation of the next higher chain homologues of poly(α-cyanoacrylate)s. acs.org Research has demonstrated that these polymerizations can be initiated using thiophenolate salts with various counterions, such as lithium, sodium, potassium, and tetrabutylammonium (B224687) (NBu₄⁺). acs.orgacs.org

The polymerization is typically conducted in a solvent like dimethyl sulfoxide (B87167) (DMSO) at temperatures exceeding 50 °C. acs.orgacs.org A notable characteristic of this reaction is the precipitation of the growing polymer chains at an early stage. acs.orgacs.org However, this precipitation does not halt the reaction; propagation is believed to continue, possibly occurring in the solid state or on the surface of the solid polymer. acs.orgacs.org The propagating species, a cyanoacetate (B8463686) carbanion, exhibits high stability in a standard air atmosphere, persisting for extended periods unless exposed to strong acids. acs.orgacs.org

Studies have shown that while monodisperse polymers with a low polydispersity index (M̄w/M̄n < 1.10) are often produced, strong evidence for a living polymerization is most apparent when potassium (K⁺) and tetrabutylammonium (NBu₄⁺) counterions are used. acs.orgacs.org In contrast, polymerizations initiated with lithium thiophenolate (PhSLi) and sodium thiophenolate (PhSNa) were marked by nonquantitative initiations. acs.orgacs.org

The following table summarizes the results from the anionic ring-opening polymerization of Ethyl 1-Cyanocyclopropane-1-carboxylate (referred to as 1a in the study) under various conditions. acs.org

Table 1: Anionic Ring-Opening Polymerization of Ethyl 1-Cyanocyclopropane-1-carboxylate

| Initiator | Temp (°C) | Time (h) | Conv. (%) | M̄n (exp) | M̄w/M̄n |

|---|---|---|---|---|---|

| PhSLi | 60 | 48 | 83 | 11,200 | 1.09 |

| PhSNa | 60 | 48 | 89 | 10,800 | 1.07 |

| PhSK | 60 | 24 | 93 | 14,000 | 1.07 |

| PhSNBu₄ | 30 | 24 | 91 | 14,200 | 1.05 |

M̄n (exp) = Number-average molecular weight, determined experimentally. M̄w/M̄n = Polydispersity index. Conv. (%) = Monomer conversion percentage.

In related experiments, attempts to polymerize ethyl 1-cyanocyclobutanecarboxylate under similar conditions were unsuccessful. acs.orgacs.org The thiophenolate initiator was found to attack the pendant ester group rather than initiating ring-opening of the cyclobutane (B1203170) ring. acs.orgacs.org

Derivatives and Their Synthetic Utility

Synthesis of 1-Carbamoylcyclopropane-1-carboxylate Derivatives

The conversion of the cyano group in 1-cyanocyclopropane-1-carboxylate esters into a carbamoyl (B1232498) (amide) group is a key transformation that opens pathways to various functionalized cyclopropane (B1198618) derivatives. One notable method involves a domino reaction where the cyclopropane ester reacts with β-nitrostyrenes in the presence of triethylamine (B128534) (Et3N). rsc.org This process not only facilitates a [3+2] cycloaddition to form a five-membered ring but also results in the simultaneous conversion of the nitrile functionality into an amide. rsc.orgrsc.org This reaction proceeds through C-C bond cleavage promoted by the base, leading to the formation of two new C-C bonds and the desired 6-carbamoylfulvene-6-carboxylate skeleton. rsc.org

Another approach to synthesizing carbamoyl derivatives involves the α-alkylation of a phenylacetonitrile (B145931) derivative with 1,2-dibromoethane (B42909) using a sodium hydroxide (B78521) base, followed by the hydrolysis of the resulting cyano group to a carboxylic acid. nih.gov This acid can then be coupled with various amines using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield 1-phenylcyclopropane carboxamide derivatives. nih.gov

Derivatives with Biological Relevance

1-Aminocyclopropane-1-carboxylic acid (ACC) is a crucial, naturally occurring cyclic α-amino acid that serves as the direct precursor to the plant hormone ethylene (B1197577). wikipedia.orgnih.gov Its synthesis from 1-cyanocyclopropane-1-carboxylate and related precursors has been a subject of significant interest.

One synthetic route involves the use of nitroacetate (B1208598) and 1,2-dihaloethane, which undergo alkylated cyclization, nitro reduction, and subsequent carboxyl hydrolysis to yield ACC. google.com Another method starts from the conversion of chelated homoserine to a 2-amino-4-bromobutyrate, which upon treatment with a base, directly forms the chelated 1-aminocyclopropane-1-carboxylate. rsc.org Additionally, a process for synthesizing 1-hydroxycyclopropanecarboxylic acid, a related compound, has been developed using 1-aminocyclopropyl formate (B1220265) as a starting material, which is reacted with sodium nitrite (B80452) and sulfuric acid. google.compatsnap.com

The development of synthetic methodologies for ACC and its analogs is driven by their potential as modulators of human N-Methyl-D-Aspartate (NMDA) receptors, highlighting their potential for medical applications. cyberleninka.ru

Table 1: Synthetic Approaches to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

| Starting Materials | Key Reactions | Reference |

|---|---|---|

| Nitroacetate and 1,2-dihaloethane | Alkylated cyclization, nitro reduction, carboxyl hydrolysis | google.com |

| Chelated homoserine | Conversion to 2-amino-4-bromobutyrate, base treatment | rsc.org |

| 1-Aminocyclopropyl formate | Reaction with sodium nitrite and sulfuric acid | google.compatsnap.com |

The unique reactivity of 1-cyanocyclopropane-1-carboxylate makes it an excellent precursor for the synthesis of various heterocyclic compounds.

1,3,5-Trisubstituted pyrazoles can be efficiently synthesized through the reaction of 1-cyanocyclopropane-1-carboxylates with arylhydrazines in the presence of a Brønsted acid. fao.orgrsc.org This transformation is considered a formal annulation of the three-membered ring with hydrazines. fao.orgrsc.org The reaction proceeds in moderate to good yields, ranging from 72% to 87%. rsc.org The proposed mechanism involves the initial condensation of the reactants to form an arylhydrazone intermediate. This is followed by an intramolecular attack of the α-nitrogen of the hydrazone on the cyclopropane ring, leading to a ring-opening reaction and the formation of a dihydropyrazole salt, which then deprotonates to yield the pyrazole (B372694). rsc.org This method provides a novel pathway for constructing diverse pyrazole derivatives. fao.orgrsc.org

Table 2: Synthesis of 1,3,5-Trisubstituted Pyrazoles

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Cyanocyclopropane-1-carboxylates, Arylhydrazines | Brønsted acid | 1,3,5-Trisubstituted pyrazoles | 72-87% | rsc.org |

Indolizines, which are isomers of indole, represent another class of heterocyclic compounds that can be synthesized from cyclopropane precursors. rsc.org The synthesis of indolizine (B1195054) derivatives often involves 1,3-dipolar cycloaddition reactions. jbclinpharm.orgorganic-chemistry.org For instance, pyridinium (B92312) ylides can react with appropriate dipolarophiles to construct the indolizine core. jbclinpharm.org While direct synthesis from 1-cyanocyclopropane-1-carboxylate is not explicitly detailed in the provided search results, the general principles of using strained ring systems in cycloaddition reactions suggest its potential as a precursor. The development of new synthetic strategies for indolizines and their π-expanded analogs is an active area of research, with a focus on creating structurally diverse and densely functionalized molecules. rsc.org

Fulvenes are cross-conjugated molecules with interesting electronic properties and have been recognized as important scaffolds in natural products and pharmaceuticals. rsc.org An efficient method for the synthesis of 6-carbamoylfulvene-6-carboxylate skeletons involves the [3+2] cycloaddition reaction between 1-cyanocyclopropane-1-esters and β-nitrostyrenes. rsc.orgrsc.org This reaction is promoted by triethylamine and proceeds via C-C bond cleavage of the cyclopropane ring and the formation of two new C-C bonds. rsc.org A key feature of this reaction is the simultaneous conversion of the cyano group into an amide. rsc.orgrsc.org The proposed mechanism involves the generation of a benzyl (B1604629) anion, nucleophilic addition to the β-nitrostyrene, and subsequent intramolecular reactions to form the fulvene (B1219640) structure. rsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Cyanocyclopropane-1-carboxylate |

| 1-Carbamoylcyclopropane-1-carboxylate |

| 1-Aminocyclopropane-1-carboxylic Acid (ACC) |

| β-nitrostyrenes |

| 1-phenylcyclopropane carboxamide |

| 1-phenyl acetonitrile |

| 1,2-dibromoethane |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| nitroacetate |

| 1,2-dihaloethane |

| homoserine |

| 2-amino-4-bromobutyrate |

| 1-hydroxycyclopropanecarboxylic acid |

| 1-aminocyclopropyl formate |

| sodium nitrite |

| sulfuric acid |

| Pyrazoles |

| arylhydrazines |

| Indolizines |

| Fulvenes |

| 6-carbamoylfulvene-6-carboxylate |

Preparation of Heterocyclic Scaffolds

Furans

The synthesis of furan (B31954) rings is a significant area of organic chemistry due to their prevalence in natural products, pharmaceuticals, and agrochemicals. researchgate.net While cyclopropane derivatives are known precursors in various ring-forming reactions, the direct synthesis of furans starting specifically from 1-cyanocyclopropane-1-carboxylate is not prominently documented in scientific literature.

However, related synthetic strategies have been developed to produce furans that incorporate a cyclopropane substituent. One such method involves a Brønsted acid-promoted cascade reaction of electron-deficient enynes that have a pendent alkene. This process is believed to proceed through the formation of a metal carbenoid which then undergoes an intramolecular cascade to create a highly functionalized cyclopropylfuran. scispace.com These methods demonstrate the chemical compatibility of the two rings and provide pathways to novel molecules where a cyclopropane ring is attached to a furan core, often at the 5-position. scispace.com Other approaches to synthesizing substituted furans include the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, known as the Paal-Knorr synthesis, and various metal-catalyzed annulation or cycloisomerization reactions. organic-chemistry.orgnih.gov

Applications as Precursors for Complex Chemical Entities

Intermediate in the Synthesis of Pyrethrinoid Compounds

The 1-cyanocyclopropane-1-carboxylate moiety is a crucial structural component for a highly effective class of synthetic insecticides known as pyrethroids. arkat-usa.org Pyrethroids are synthetic analogues of the natural insecticidal compounds called pyrethrins. The general synthesis of pyrethroids involves the esterification of a suitable carboxylic acid with an alcohol. arkat-usa.org The cyclopropane ring, a core feature of 1-cyanocyclopropane-1-carboxylate, forms the backbone of the acid portion of many of the most potent pyrethroids.

Pyrethroids are broadly classified into two types based on their chemical structure and biological action. The key distinguishing feature is the presence of an α-cyano group on the alcohol moiety (typically a 3-phenoxybenzyl alcohol).

Type I Pyrethroids: Lack the α-cyano group.

Type II Pyrethroids: Contain an α-cyano group, which significantly enhances their insecticidal potency. bmj.com

The structure of 1-cyanocyclopropane-1-carboxylate provides the foundational elements for the acid component of Type II pyrethroids. These insecticides, such as cypermethrin (B145020), lambda-cyhalothrin, and alpha-cypermethrin, are known for their powerful neurotoxic effects on insects. nih.govnih.gov The presence of the cyano group is strongly correlated with increased insecticidal activity. bmj.com The mechanism of action for Type II pyrethroids involves disrupting the function of voltage-gated sodium channels in the insect's nervous system, causing prolonged channel opening and leading to hyper-excitation and eventual paralysis. nih.gov Therefore, 1-cyanocyclopropane-1-carboxylate serves as a key building block, providing the essential cyclopropane carboxylate structure that is fundamental to the biological activity of these important insecticides.

Building Block for Agrochemicals

The utility of 1-cyanocyclopropane-1-carboxylate as a building block extends broadly into the field of agrochemicals, primarily through its incorporation into pyrethroid insecticides. These compounds are among the most widely used insecticides for controlling pests on a variety of crops due to their high efficacy, broad-spectrum activity, and relatively low toxicity to mammals. cabidigitallibrary.org

The structural features of the cyanocyclopropane moiety contribute directly to the desirable properties of these agrochemicals. The cyclopropane ring is integral to their insecticidal activity, while the α-cyano group, as seen in Type II pyrethroids, dramatically increases potency. This allows for lower application rates in the field, which is both economically and environmentally advantageous.

Pyrethroids derived from cyanocyclopropane precursors, such as cypermethrin and its isomers, are used to control a wide range of agricultural pests, including those affecting cotton, vegetables, fruits, and other crops. nih.govcabidigitallibrary.org For example, AC 222,705 is a broad-spectrum pyrethroid insecticide containing the characteristic cyano group that has proven effective against numerous arthropod pests on various crops. cabidigitallibrary.org The stability and high insecticidal activity of these compounds make them valuable tools in integrated pest management programs for modern agriculture.

Enzymatic and Biocatalytic Transformations

Biosynthesis of Cyclopropane-Containing Natural Products

The biosynthesis of the cyclopropane-containing natural product 1-aminocyclopropane-1-carboxylate (ACC) is a pivotal step in the production of ethylene (B1197577) in plants. semanticscholar.orgnih.gov This transformation is catalyzed by the enzyme ACC synthase (ACS), which converts S-adenosyl-L-methionine (SAM) into ACC and 5'-methylthioadenosine (MTA). frontiersin.orgnih.govnih.gov The reaction mechanism is a unique intramolecular substitution that can be described as an internal SN2-type γ-elimination.

The enzyme ACC synthase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. wikipedia.org The catalytic process involves several key steps:

Imine Formation : Initially, the substrate SAM forms a Schiff base with the PLP cofactor. wikipedia.org

Deprotonation : A base at the enzyme's active site removes a proton from the α-carbon of the amino acid moiety. wikipedia.org

Intramolecular Nucleophilic Attack : The resulting carbanion then acts as a nucleophile, attacking the γ-carbon of the methionine portion of the molecule. This step constitutes the intramolecular SN2 reaction. The sulfonium (B1226848) group (S-CH₃)⁺ acts as the leaving group. wikipedia.org

Ring Closure : This concerted backside attack results in the formation of the three-membered cyclopropane (B1198618) ring of ACC with inversion of configuration at the γ-carbon, a hallmark of the SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

Enzymes Involved in Cyclopropane Metabolism

ACC + O₂ + Ascorbate → Ethylene + CO₂ + HCN + Dehydroascorbate + 2 H₂O pnas.orgwikipedia.org

For many years, ACC synthase was considered the sole rate-limiting enzyme in ethylene production. However, accumulating evidence indicates that under specific conditions and during certain developmental stages, ACC oxidase activity can also be the rate-limiting factor, making it a crucial point of regulation in the pathway. frontiersin.orgnih.govmdpi.com The expression and activity of ACO genes are often upregulated during processes associated with high ethylene production, such as the ripening of climacteric fruits. nih.gov In some plants like Arabidopsis thaliana, different ACO genes are expressed in a tissue-specific and developmentally specific manner, allowing for precise control over ethylene synthesis. biorxiv.org

ACC oxidase belongs to the superfamily of non-heme iron, 2-oxoglutarate-dependent dioxygenases (2OGD). mdpi.com It exists as a monomer with a molecular weight of approximately 35-39 kDa. pnas.orgpnas.org Studies have localized the enzyme to the cytosol, with some evidence suggesting it may also be associated with the plasma membrane. mdpi.combiorxiv.org

The catalytic activity of ACC oxidase has several key requirements, as detailed in the table below.

| Requirement | Description |

| Fe(II) | An absolute requirement. Iron is believed to be at the core of the active site, coordinating the binding of ACC. frontiersin.orgnih.govpnas.orgpnas.org |

| Ascorbate | Acts as a co-substrate and reductant, facilitating the oxidative ring-opening of ACC. frontiersin.orgnih.govpnas.org |

| CO₂/Bicarbonate | Functions as an essential activator. The absence of CO₂ completely abolishes enzyme activity. nih.govpnas.orgpnas.org |

| **Oxygen (O₂) ** | Serves as a substrate for the oxidation reaction. frontiersin.orgnih.gov |

The enzyme exhibits a high degree of specificity for its natural substrate, ACC. However, it can also process certain structural analogs. For instance, it can discriminate between the racemic diastereomers of 1-amino-2-ethylcyclopropane-1-carboxylic acid. nih.govnih.gov While L-ascorbate is the natural co-substrate, studies on recombinant ACC oxidase from tomato have shown a loose specificity, with D-ascorbate and a modified L-ascorbate derivative being potentially preferred. nih.govnih.gov The reaction mechanism is thought to involve the binding of ACC and oxygen to the active site iron center, leading to the formation of an unstable cyanoformate ion intermediate, which subsequently decomposes to cyanide and carbon dioxide. wikipedia.org

Ene-reductases are enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, utilizing a flavin cofactor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. researchgate.netresearchgate.net These enzymes are of significant interest in biocatalysis for their ability to produce chiral compounds with high stereoselectivity. researchgate.net

Several studies have explored the use of fungal ene-reductases for the reduction of α,β-unsaturated compounds, including those activated by a cyano group, such as cyano esters. Fungi from genera including Mucor, Penicillium, Aspergillus, and Syncephalastrum have demonstrated the ability to reduce the C=C bond of various activated olefins. mycosphere.orgunifap.brpolimi.it

The efficiency and substrate scope can vary significantly between different fungal species and even strains. In one study, fungi belonging to the Mucor genus showed moderate success in reducing cyano esters. mycosphere.org Another investigation focused on the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide (B121943) using various marine and terrestrial fungi. unifap.br This research reported the successful production of the corresponding saturated (R)-2-cyano-3-(furan-2-yl)propanamide with high yields (86-98%) and excellent enantiomeric excess (up to 99%). unifap.br The catalytic mechanism of ene-reductases involves the trans-addition of two hydrogen atoms across the double bond. A hydride is transferred from the reduced flavin cofactor to the β-carbon, while a proton is delivered from a conserved tyrosine residue in the active site to the α-carbon. researchgate.net

The research highlights the potential of fungal ene-reductases as effective biocatalysts for the stereoselective reduction of cyano-activated C=C bonds, providing a green chemistry approach to synthesizing chiral cyanated molecules. researchgate.netunifap.br

1-Aminocyclopropane-1-carboxylate Oxidase (ACC Oxidase)

Biocatalytic Approaches in Synthesis

Biocatalysis leverages the power of enzymes to perform chemical transformations. In the realm of cyclopropane synthesis, this has led to the development of novel biocatalytic methods that repurpose or engineer enzymes to catalyze reactions not known in nature. units.itnih.gov

A frontier in biocatalysis is the engineering of enzymes to perform abiological transformations, with cyclopropanation being a prime example. By harnessing inspiration from synthetic chemistry, researchers have successfully repurposed metalloenzymes for formal carbene transfer reactions, a powerful C-C bond-forming strategy. caltech.eduunits.it

Cytochrome P450 (CYP450): Members of the cytochrome P450 enzyme family are typically known for catalyzing monooxygenation reactions. caltech.eduunits.it However, through protein engineering, these heme-containing enzymes have been transformed into highly efficient catalysts for asymmetric cyclopropanation. The engineered enzyme variants can catalyze the reaction between styrenes and diazoester reagents to produce cyclopropanes with exceptional diastereo- and enantioselectivity. units.itnih.gov

The catalytic cycle involves the iron-heme cofactor, which, in its reduced Fe(II) state, reacts with a diazo compound like ethyl diazoacetate (EDA) to form a reactive iron-carbenoid intermediate. nih.gov This intermediate then transfers the carbene group to an olefin substrate to form the cyclopropane product. nih.gov Directed evolution and site-directed mutagenesis have been instrumental in optimizing this activity. For example, variants of P450 from Bacillus megaterium (P450-BM3) have been developed that exhibit either high cis- or trans-selectivity. caltech.edu A single mutation in the wild-type P450-BM3 (T268A) can create a catalyst that is not only active but also highly selective for the trans-diastereomer. units.it Further engineering has produced variants with reversed and enhanced selectivities. caltech.eduacs.org

| Enzyme Variant | Substrate | Total Turnovers (TTN) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| P450-BM3 wild-type | Styrene | Low | 37:63 | Low |

| P450-BM3-T268A | Styrene | 323 | 1:99 | -96% (trans) |

| BM3-CIS | Styrene | 199 | 71:29 | >90% (both) |

| BM3-CIS + I263A | Styrene | - | 19:81 | - |

Protoglobin: Protoglobins are another class of heme proteins that have been successfully engineered for novel catalytic functions. escholarship.orgnih.gov Notably, variants of protoglobin from the archaeon Aeropyrnum pernix (ApePgb) have been evolved to catalyze the stereoselective synthesis of cis-trifluoromethyl-substituted cyclopropanes, a particularly challenging transformation for synthetic chemistry. escholarship.orgnih.gov

Using trifluorodiazoethane as the carbene precursor, engineered ApePgb variants can catalyze the cyclopropanation of a variety of alkenes. escholarship.org Computational studies suggest that the steric environment within the engineered active site forces the iron-carbenoid intermediate and the substrate into a conformation that favors the formation of the cis product. escholarship.orgnih.gov This work demonstrates the power of biocatalysis to access valuable chemical structures that are otherwise difficult to obtain, providing new tools for applications such as drug discovery. escholarship.org

| Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Styrene | cis-1-phenyl-2-(trifluoromethyl)cyclopropane | 55 | 99 |

| 4-Methoxystyrene | cis-1-(4-methoxyphenyl)-2-(trifluoromethyl)cyclopropane | 31 | 98 |

| Benzyl (B1604629) Methacrylate | Methyl cis-1-benzyl-2-(trifluoromethyl)cyclopropane-1-carboxylate | 6 | 17 |

Advanced Research Methodologies and Characterization Techniques

Spectroscopic and Diffraction-Based Characterization

Spectroscopic and diffraction methods provide foundational data on the molecular identity and three-dimensional structure of 1-Cyanocyclopropane-1-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 1-Cyanocyclopropane-1-carboxylate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-Cyanocyclopropane-1-carboxylate, the strained cyclopropane (B1198618) ring significantly influences the chemical shifts of the methylene (B1212753) (CH₂) protons. These protons are diastereotopic and are expected to appear as a complex multiplet system in the upfield region of the spectrum due to their unique chemical and magnetic non-equivalence.

¹³C NMR spectroscopy complements the proton data by providing a count of the unique carbon environments. nih.gov The spectrum for 1-Cyanocyclopropane-1-carboxylate would be expected to show distinct signals for the quaternary carbon attached to both the cyano and carboxyl groups, the two equivalent methylene carbons of the cyclopropane ring, the carbon of the cyano group, and the carbonyl carbon of the carboxylic acid. The chemical shifts are highly characteristic; for instance, the cyclopropane ring carbons are known to be heavily shielded and appear at unusually high field (low ppm values), sometimes even below 0 ppm relative to TMS. docbrown.info

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, confirming the cyclopropane ring structure and the substitution pattern.

Interactive Table 1: Predicted NMR Chemical Shifts for 1-Cyanocyclopropane-1-carboxylate

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Cyclopropane CH₂ | ¹H | 1.5 - 2.0 | Multiplet (AA'BB' system) | Diastereotopic protons on the strained ring. |

| Cyclopropane C(CN)COOH | ¹³C | 20 - 30 | Singlet | Quaternary carbon, shielded by cyclopropane ring. |

| Cyclopropane C H₂ | ¹³C | 15 - 25 | Singlet | Methylene carbons in the strained ring. |

| Cyano C≡N | ¹³C | 115 - 125 | Singlet | Characteristic chemical shift for a nitrile carbon. |

| Carboxyl C=O | ¹³C | 170 - 180 | Singlet | Typical range for a carboxylic acid carbonyl carbon. |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides the exact molecular weight of 1-Cyanocyclopropane-1-carboxylate, allowing for the determination of its elemental formula (C₅H₅NO₂) with high accuracy. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For cyclic compounds like 1-Cyanocyclopropane-1-carboxylate, fragmentation often involves ring-opening followed by the loss of stable neutral molecules or radicals. docbrown.info Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, -17 Da) and the loss of the entire carboxyl group (•COOH, -45 Da). libretexts.orgwhitman.edu The presence of the cyano group offers additional fragmentation possibilities.

Expected fragmentation patterns would include:

Loss of H₂O: From the carboxylic acid group, particularly in chemical ionization methods.

Loss of CO₂: Decarboxylation is a common fragmentation pathway for carboxylic acids.

Ring Cleavage: The strained cyclopropane ring can cleave to form isomeric acyclic ions.

Loss of HCN: Elimination of hydrogen cyanide from the molecule.

Interactive Table 2: Predicted Key Fragments in the Mass Spectrum of 1-Cyanocyclopropane-1-carboxylate (MW=111.10)

| m/z Value | Proposed Fragment | Identity of Lost Neutral/Radical |

| 111 | [C₅H₅NO₂]⁺ | Molecular Ion (M⁺) |

| 94 | [C₅H₄NO]⁺ | •OH |

| 83 | [C₄H₃O₂]⁺ | HCN |

| 66 | [C₄H₄N]⁺ | •COOH |

| 41 | [C₃H₅]⁺ | •CN, CO₂ |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of 1-Cyanocyclopropane-1-carboxylate, including exact bond lengths, bond angles, and torsional angles. researchgate.net

A successful crystallographic analysis would yield a detailed model of the molecule, confirming the three-membered ring and the stereochemical relationship of the cyano and carboxylate substituents. Key structural features of interest would be the C-C bond lengths within the cyclopropane ring, which are expected to be shorter than those in typical alkanes, and the bond angles, which are necessarily constrained to approximately 60°. The analysis would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the carboxylic acid group, which dictates the crystal packing. Although a specific crystal structure for 1-Cyanocyclopropane-1-carboxylate is not publicly available, the technique has been used to confirm the structures of other substituted cyanocyclopropanes.

Computational and Theoretical Studies

Computational chemistry provides deep insights into the reactivity and interactions of molecules, complementing experimental findings.

Computational modeling, particularly using methods like Density Functional Theory (DFT), is crucial for elucidating reaction mechanisms that are difficult to probe experimentally. For 1-Cyanocyclopropane-1-carboxylate, a key area of interest is its interaction with enzymes, such as 1-aminocyclopropane-1-carboxylate (ACC) oxidase. This enzyme catalyzes the conversion of ACC to ethylene (B1197577), a reaction that involves the oxidative opening of the cyclopropane ring. wikipedia.org

Theoretical studies can model the reaction pathway of 1-Cyanocyclopropane-1-carboxylate within the enzyme's active site. Such models can calculate the activation energies for different proposed steps, identify transition states, and characterize reaction intermediates. nih.gov This allows researchers to understand how the cyano substituent affects the ring-opening mechanism compared to the native amino group of ACC. The calculations can predict whether the compound acts as a substrate, an inhibitor, or an inactivator of the enzyme by mapping the potential energy surface of the reaction.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding how 1-Cyanocyclopropane-1-carboxylate might interact with the active site of its potential biological target, ACC oxidase. nih.gov

Docking simulations place the 1-Cyanocyclopropane-1-carboxylate molecule into the three-dimensional structure of the ACC oxidase active site. The program then calculates the most stable binding poses and estimates the binding affinity. These simulations can identify key interactions, such as hydrogen bonds between the carboxylate group and amino acid residues (e.g., arginine, lysine) and coordination with the essential Fe(II) ion in the active site. frontiersin.org Studies on similar molecules, like ACC dipeptides, have successfully used docking to reveal how the ligand is accommodated, identifying specific residues like Ser163, Tyr165, and Val239 that stabilize the ligand. nih.gov Such an analysis for 1-Cyanocyclopropane-1-carboxylate would predict its binding mode and help rationalize its biochemical activity as either a substrate or an inhibitor of ethylene biosynthesis.

Chromatographic Techniques for Purification and Analysis

Chromatography is an indispensable set of techniques in synthetic chemistry for separating and analyzing complex mixtures. In the context of reactions involving 1-cyanocyclopropane-1-carboxylate, various chromatographic methods are employed to monitor reaction completion, purify the desired products, and assess their enantiomeric purity.

Thin-layer chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction. libretexts.org In the synthesis of compounds from 1-cyanocyclopropane-1-carboxylate, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of products over time. libretexts.orgyoutube.com

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel. rsc.org Alongside the reaction mixture, reference spots of the pure starting material (e.g., 1-cyanocyclopropane-1-carboxylate) and, if available, the expected product are also applied. libretexts.org A "co-spot," containing both the starting material and the reaction mixture, is often used to help differentiate between spots that are very close together. libretexts.org

The plate is then placed in a developing chamber with a suitable solvent system (eluent). The eluent travels up the plate by capillary action, and the components of the spotted mixtures separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent). rsc.orgphenomenex.com Generally, less polar compounds travel further up the plate. rsc.org After development, the plate is visualized, often using a UV lamp or chemical staining agents like iodine, to reveal the separated spots. rsc.org By comparing the lane corresponding to the reaction mixture with the reference lanes at different time points, a chemist can determine when the starting material has been completely consumed, indicating that the reaction is finished. libretexts.orgyoutube.com

Following the completion of a reaction, as confirmed by TLC, flash chromatography is a standard and efficient method for purifying the desired product from unreacted starting materials, reagents, and by-products. phenomenex.combiotage.com This technique is a form of medium-pressure liquid chromatography that is faster than traditional gravity-fed column chromatography. phenomenex.com

In a typical flash chromatography setup, a glass column is packed with a solid adsorbent, most commonly silica gel. phenomenex.com The crude product mixture is loaded onto the top of the column, and a solvent system, often determined through optimization with TLC, is pushed through the column under moderate pressure using compressed air or nitrogen. phenomenex.com This applied pressure significantly increases the flow rate of the mobile phase, leading to a rapid separation. phenomenex.com

The components of the mixture separate based on their differing strengths of interaction with the stationary phase. phenomenex.com Fractions are collected as the solvent elutes from the column, and these fractions are typically analyzed by TLC to identify which ones contain the pure product. The fractions containing the pure compound are then combined, and the solvent is removed to yield the purified product. This technique is essential for obtaining gram-scale quantities of purified compounds derived from 1-cyanocyclopropane-1-carboxylate for further study or subsequent synthetic steps. biotage.com

When 1-cyanocyclopropane-1-carboxylate is used to synthesize chiral molecules, it is crucial to determine the enantiomeric composition of the product. High-performance liquid chromatography (HPLC) is a dominant and powerful analytical technique for this purpose, allowing for the precise determination of enantiomeric excess (ee). heraldopenaccess.us

The determination of enantiomeric excess by HPLC can be achieved through two main strategies:

Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP). The CSP is a column packing material that is itself chiral and can form transient, diastereomeric complexes with the enantiomers in the sample. These complexes have different stabilities, leading to different retention times for each enantiomer and allowing for their separation and quantification. heraldopenaccess.us Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are common choices for CSPs. mdpi.com

Indirect Analysis (Derivatization): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov Unlike enantiomers, diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18 reversed-phase). nih.govnih.gov The relative peak areas of the separated diastereomers correspond to the enantiomeric ratio of the original sample.

The choice of detector, typically a UV detector, allows for the quantification of each separated enantiomer or diastereomer. heraldopenaccess.us The enantiomeric excess is then calculated from the integrated peak areas. Validated HPLC methods are essential for quality control in the synthesis of enantiomerically pure or enriched compounds. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-Cyanocyclopropane-1-carboxylate |

| Ethyl 1-cyanocyclopropanecarboxylate |

| Tetrahydrofuran (THF) |

| Thiophenolate |

| Silica gel |

| Iodine |

This interactive table lists the chemical compounds referred to in this article.

Conclusion and Future Research Directions

Summary of Key Advances in 1-Cyanocyclopropane-1-carboxylate Research

Research into 1-cyanocyclopropane-1-carboxylate and related cyclopropane (B1198618) derivatives has seen significant progress. The development of novel synthetic methodologies has been a central theme, enabling more efficient and selective production of these strained ring systems. rsc.org Key achievements include:

Improved Synthetic Efficiency: New catalytic systems and reaction pathways have been established, leading to higher yields and greater stereoselectivity in the synthesis of cyclopropanes. rsc.orgrsc.org

Late-Stage Functionalization: Methods for introducing the cyclopropane motif into complex molecules at later stages of a synthetic sequence have been developed, demonstrating high functional group tolerance. researchgate.net

Diverse Applications: The utility of cyclopropane derivatives has been demonstrated in medicinal chemistry, materials science, and as versatile building blocks in organic synthesis. rsc.orgresearchgate.net

A notable synthetic route involves the α-alkylation of 1-phenylacetonitrile derivatives with 1,2-dibromoethane (B42909), followed by the conversion of the cyano group to a carboxylic acid. nih.gov This highlights the strategic importance of the cyano group as a precursor to other functionalities.

Emerging Trends in the Synthesis and Application of Cyclopropane Compounds

The synthesis of cyclopropanes is experiencing a renaissance, driven by the discovery of novel and more practical methods. beilstein-journals.orgpsu.edu Current trends are shaping the future of this field:

Sustainable Catalysis: There is a growing emphasis on the use of earth-abundant and biocompatible metals, such as iron, in catalytic systems for cyclopropanation, moving away from more expensive and toxic noble metals. researchgate.net

Photoredox Catalysis: Visible-light-induced reactions are gaining prominence, offering mild and efficient conditions for cyclopropane synthesis. organic-chemistry.org

Biocatalysis: The use of engineered enzymes, such as myoglobin-based catalysts, presents a powerful strategy for the highly stereoselective synthesis of cyclopropanes, including fluorinated derivatives. nih.govnih.gov This approach is particularly valuable for producing chiral building blocks for drug discovery. nih.gov

Flow Chemistry: The application of continuous flow technologies is being explored to improve the safety and scalability of cyclopropanation reactions that involve hazardous reagents.

In terms of applications, cyclopropanes are increasingly recognized for their ability to enhance the properties of drug candidates. psu.eduacs.org Their rigid structure can improve potency, metabolic stability, and pharmacokinetic profiles. nih.govacs.orgnih.gov Fused-cyclopropane rings, in particular, are gaining traction in medicinal chemistry for providing three-dimensionality and novel structural motifs. nih.gov

Potential for Novel Transformations and Derivatizations

The strained nature of the cyclopropane ring makes it a versatile substrate for a variety of chemical transformations. researchgate.net Future research is expected to focus on:

Ring-Opening Reactions: The controlled ring-opening of cyclopropanes, particularly donor-acceptor substituted cyclopropanes, provides access to a diverse range of functionalized acyclic and heterocyclic compounds. beilstein-journals.orgnih.govcapes.gov.br

C-H Functionalization: The direct functionalization of C-H bonds in cyclopropane rings is an area with significant potential for creating novel derivatives with high efficiency. acs.org

Novel Scaffolds: The derivatization of cyclopropyl (B3062369) ketones and other functionalized cyclopropanes can lead to the creation of unique and valuable molecular scaffolds for various applications. nih.gov

The development of methods for the derivatization of complex molecules containing a cyclopropane ring is crucial for accessing a wider range of bioactive compounds. acs.orgacs.org

Interdisciplinary Research Prospects (e.g., Synthetic Organic Chemistry, Chemical Biology)

The unique properties of cyclopropanes position them at the intersection of several scientific disciplines, fostering exciting interdisciplinary research opportunities.

Chemical Biology: Cyclopropane-containing molecules can serve as probes to study biological processes and as building blocks for creating novel bioactive compounds. researchgate.net The conformational constraints imposed by the cyclopropane ring can be exploited to design peptides with specific secondary structures.

Materials Science: The inherent strain in cyclopropane rings can be harnessed to drive polymerization reactions or to introduce specific functionalities into materials. researchgate.net Research into polymers derived from cyclopropanes could lead to materials with novel mechanical and electronic properties.

Computational Chemistry: Theoretical studies can provide valuable insights into the reaction mechanisms of cyclopropane synthesis and transformations, aiding in the design of more efficient and selective catalysts and reactions. rsc.org

The synergy between synthetic organic chemistry and chemical biology is particularly promising. The development of new synthetic methods for cyclopropanes will enable the creation of more sophisticated molecular tools for probing and manipulating biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.